(E)-3-(5-bromo-2-methoxyphenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-bromo-2-methoxyphenyl)-N-(3-pyridinylmethyl)-2-propenamide is a hydroxycinnamic acid.
Scientific Research Applications
Synthesis and Chemical Reactions
The compound serves as a precursor in the synthesis of complex molecules. For instance, it is involved in copper-mediated aerobic oxidative coupling processes to synthesize 3-bromo-imidazo[1,2-a]pyridines, highlighting its role in facilitating the formation of heterocyclic compounds under mild conditions (Zhou et al., 2016). Similarly, its structural motif is adaptable in reactions forming tetrahydrofuran derivatives via electrogenerated nickel(I) tetramethylcyclam, demonstrating its versatility in generating cyclic structures with potential applications in medicinal chemistry and materials science (Esteves et al., 2007).
Photophysicochemical Properties
Its derivatives have been synthesized and characterized for their photophysical and photochemical properties, particularly in the context of zinc(II) phthalocyanine complexes. These studies underscore the compound's potential in photocatalytic applications and photodynamic therapy, given its ability to influence the photostability, fluorescence, and singlet oxygen production of the complexes (Öncül et al., 2021). Such properties are crucial for the development of efficient photosensitizers for environmental and medical applications.
Molecular Interactions and Computational Studies
Research on molecular interactions of derivatives in solutions, such as studies on N-phenyl-3-(pyridin-4-yl) prop-2-enamide, provides insight into solute-solvent and solvent-solvent interactions. These studies are foundational for understanding the solubility, stability, and reactivity of pharmaceutical compounds and materials (Tekade et al., 2015). Additionally, density functional theory (DFT) calculations on related molecules contribute to the understanding of their electronic structures, helping in the design of materials with tailored electronic properties (Öner et al., 2017).
Complexation and Metal Coordination
The compound's framework is suitable for forming complexes with metals, serving as a ligand in coordination chemistry. This aspect is vital for synthesizing metal-organic frameworks (MOFs) and other coordination compounds, which have applications ranging from catalysis to drug delivery systems (Asadi et al., 2009).
Properties
Molecular Formula |
C16H15BrN2O2 |
---|---|
Molecular Weight |
347.21 g/mol |
IUPAC Name |
(E)-3-(5-bromo-2-methoxyphenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C16H15BrN2O2/c1-21-15-6-5-14(17)9-13(15)4-7-16(20)19-11-12-3-2-8-18-10-12/h2-10H,11H2,1H3,(H,19,20)/b7-4+ |
InChI Key |
HVJPBWMXIPYLKG-QPJJXVBHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/C(=O)NCC2=CN=CC=C2 |
SMILES |
COC1=C(C=C(C=C1)Br)C=CC(=O)NCC2=CN=CC=C2 |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC(=O)NCC2=CN=CC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.